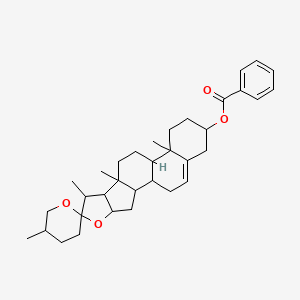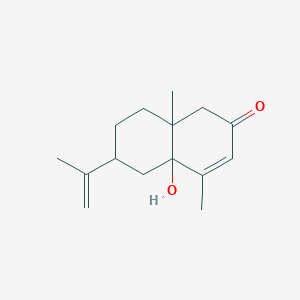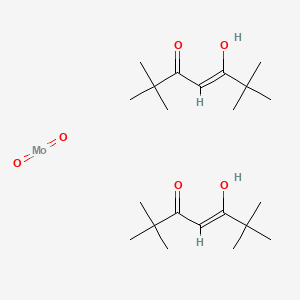
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) is a coordination compound where the silver ion is complexed with 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionato silver (I) typically involves the reaction of silver nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or methanol. The general reaction can be represented as follows:
AgNO3+C11H20O2→Ag(C11H19O2)+HNO3
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) undergoes various types of chemical reactions, including:
Oxidation: The silver ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to elemental silver.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state silver complexes.
Reduction: Elemental silver.
Substitution: New silver complexes with different ligands.
Scientific Research Applications
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silver complexes and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties and potential use in medical applications.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of silver-based materials and coatings, as well as in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-3,5-heptanedionato silver (I) involves the interaction of the silver ion with various molecular targets. The silver ion can bind to thiol groups in proteins, leading to the disruption of cellular functions. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper (II)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III)
- 2,2,6,6-Tetramethyl-3,5-heptanedionato iridium (III)
Uniqueness
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) is unique due to its high stability and specific reactivity patterns. Unlike its copper and manganese counterparts, the silver complex exhibits distinct antimicrobial properties and is more commonly used in medical and industrial applications.
Properties
Molecular Formula |
C11H20AgO2 |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver |
InChI |
InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7-; |
InChI Key |
ZUKBNGVKKKAFAJ-CFYXSCKTSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Ag] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


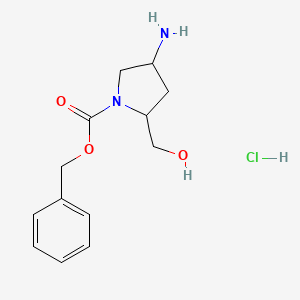
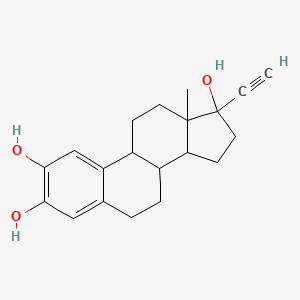
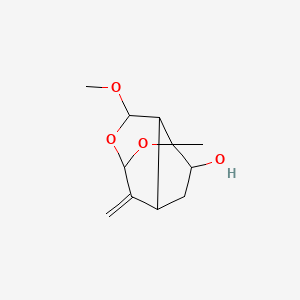

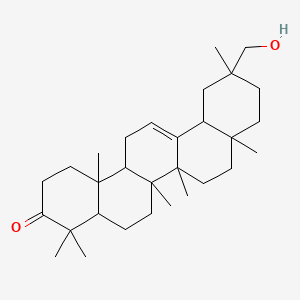
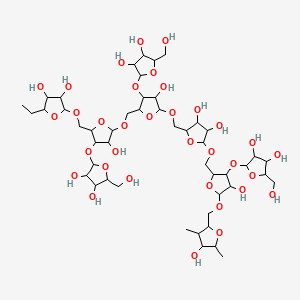
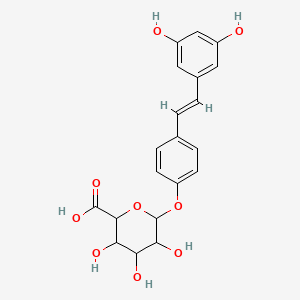
![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)
![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)
